3-Bromo-1H-indole-7-carbonitrile
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Overview
Description
3-Bromo-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is particularly interesting due to its unique structure, which includes a bromine atom and a nitrile group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be further functionalized.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further explored for their biological activities and applications .
Scientific Research Applications
3-Bromo-1H-indole-7-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can inhibit or activate specific enzymes, leading to alterations in cellular processes and pathways .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
5-Bromo-3-methyl-1H-indole-7-carbonitrile: A similar compound with a methyl group at the 3-position instead of a hydrogen atom.
4-Fluoro-1H-indole-7-carbonitrile: A fluorinated analog with a fluorine atom at the 4-position.
Uniqueness: 3-Bromo-1H-indole-7-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H5BrN2 |
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Molecular Weight |
221.05 g/mol |
IUPAC Name |
3-bromo-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
InChI Key |
BKZNMVWCJQLKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)Br)C#N |
Origin of Product |
United States |
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